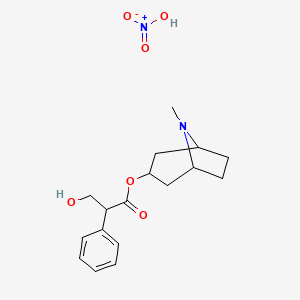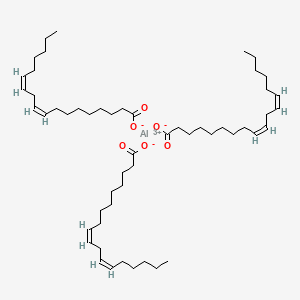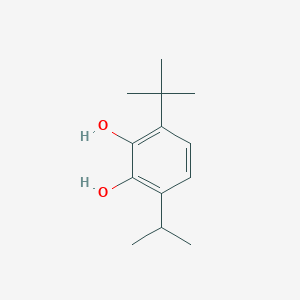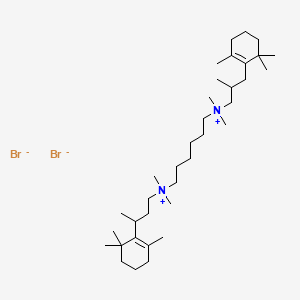
Heptenenitrile, 3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptenenitrile, 3,6-dimethyl- is an organic compound with the molecular formula C9H15N and a molecular weight of 137.2221 g/mol . It is also known as 3,6-dimethylheptene-1-nitrile. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to an aliphatic hydrocarbon chain. Heptenenitrile, 3,6-dimethyl- is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Heptenenitrile, 3,6-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dimethylheptene with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Heptenenitrile, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Heptenenitrile, 3,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: The compound’s derivatives may have pharmaceutical applications, including potential use as intermediates in drug synthesis.
Wirkmechanismus
The mechanism of action of Heptenenitrile, 3,6-dimethyl- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes, receptors, or other proteins, influencing their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Heptenenitrile, 3,6-dimethyl- can be compared with other similar compounds, such as:
6-Heptenenitrile: Another nitrile compound with a similar structure but different substitution pattern.
3-Pentenenitrile: A shorter-chain nitrile with different chemical properties.
4-Penten-1-ol: An alcohol with a similar carbon chain length but different functional group.
The uniqueness of Heptenenitrile, 3,6-dimethyl- lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
71097-32-0 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
3,6-dimethylhept-5-enenitrile |
InChI |
InChI=1S/C9H15N/c1-8(2)4-5-9(3)6-7-10/h4,9H,5-6H2,1-3H3 |
InChI-Schlüssel |
CNHQFRKBIXKKSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C(C)C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)



![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)






![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
